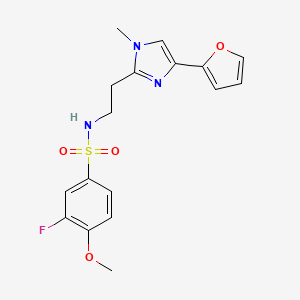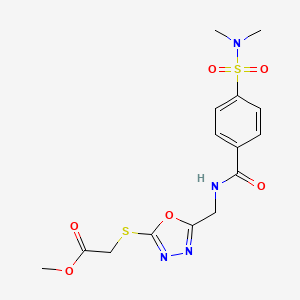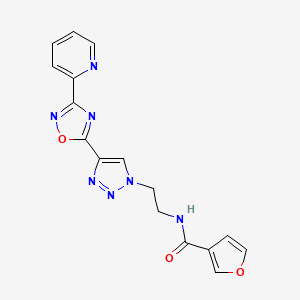
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide is an intricate and multifaceted compound that integrates several functional groups, making it a valuable subject of study in various scientific fields
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide typically involves multiple steps, including cyclization reactions and coupling procedures. The initial steps often include the preparation of intermediate compounds such as 2-(4-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazole, which is then coupled with 2-bromoethyl furan-3-carboxylate to form the final product. Reaction conditions vary, but common reagents and solvents include organic bases like potassium carbonate, catalytic amounts of palladium complexes, and polar aprotic solvents like dimethylformamide.
Industrial production methods: On an industrial scale, the production methods are scaled up and optimized for efficiency and cost-effectiveness. Flow chemistry approaches, automated synthesis, and the use of continuous reactors are employed to enhance yield and purity. Safety measures, environmental regulations, and waste management protocols are integral components of the industrial synthesis process.
Chemical Reactions Analysis
Types of reactions it undergoes: N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide can participate in a variety of chemical reactions, including nucleophilic substitution, oxidative addition, and cycloaddition reactions.
Common reagents and conditions used in these reactions: Reagents such as halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and coupling agents (e.g., N,N'-dicyclohexylcarbodiimide) are commonly used. Conditions often include controlled temperature settings, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to facilitate the desired reactions.
Major products formed from these reactions: The compound can yield a range of products depending on the type of reaction it undergoes
Scientific Research Applications
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide has extensive applications across several scientific disciplines:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules and materials. Its structural motifs are valuable in the design of new heterocyclic compounds.
Biology: The compound's ability to interact with various biological targets makes it a candidate for drug discovery and development. Studies may focus on its potential as an enzyme inhibitor or receptor agonist.
Medicine: Preliminary research may explore its efficacy in treating diseases such as cancer, inflammation, or microbial infections due to its potential bioactivity.
Industry: In industrial contexts, the compound might be used in the development of new materials, coatings, or catalysts.
Mechanism of Action
The compound's mechanism of action is multifaceted and largely depends on its specific application. Generally, it interacts with molecular targets such as enzymes, receptors, or nucleic acids, altering their activity or function. For example, if used as an enzyme inhibitor, it may bind to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparing N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide with other similar compounds highlights its uniqueness. Similar compounds might include those with analogous heterocyclic systems or functional groups. Compounds such as N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide or N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide share similar structural elements but may exhibit different physical and chemical properties.
This compound stands out due to the combination of its specific functional groups, which confer distinct reactivity and potential applications. This unique structure allows it to be used in specialized research and industrial applications where other compounds may not be suitable.
Properties
IUPAC Name |
N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O3/c24-15(11-4-8-25-10-11)18-6-7-23-9-13(20-22-23)16-19-14(21-26-16)12-3-1-2-5-17-12/h1-5,8-10H,6-7H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAXPDSASFAAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
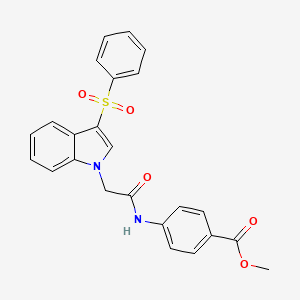

![5-(4-methoxyphenyl)-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2950751.png)
![2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2950752.png)
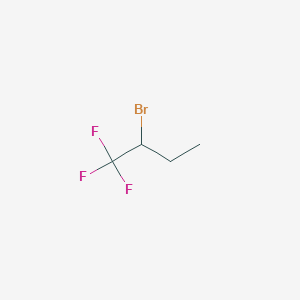

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950755.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide](/img/structure/B2950756.png)
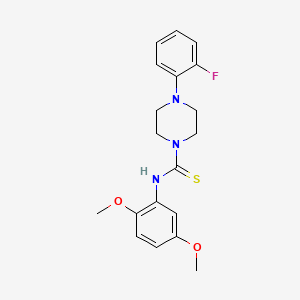
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2950758.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide](/img/structure/B2950760.png)
![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2950761.png)
